![molecular formula C10H7ClN4 B13677864 4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)
4-Chloroimidazo[1,2-a]quinoxalin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroimidazo[1,2-a]quinoxalin-1-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[1,2-a]quinoxalin-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroimidazo[1,2-a]quinoxaline with ammonia in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloroimidazo[1,2-a]quinoxalin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form diverse derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form corresponding amines.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Various substituted imidazoquinoxalines.
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant cytotoxic activity against cancer cell lines, including melanoma and leukemia.
Medicine: Potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloroimidazo[1,2-a]quinoxalin-1-amine involves its interaction with specific molecular targets. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it can inhibit kinases such as PIM and IkB, leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate multiple pathways makes it a promising candidate for targeted therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]quinoxaline: Shares a similar core structure but lacks the chlorine atom at the 4-position.
Imidazo[1,5-a]quinoxaline: Another isomer with different biological activities.
Pyrrolo[1,2-a]quinoxaline: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
4-Chloroimidazo[1,2-a]quinoxalin-1-amine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potent biological activities, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C10H7ClN4 |
|---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
4-chloroimidazo[1,2-a]quinoxalin-1-amine |
InChI |
InChI=1S/C10H7ClN4/c11-9-10-13-5-8(12)15(10)7-4-2-1-3-6(7)14-9/h1-5H,12H2 |
InChI-Schlüssel |
ZJAJCQSFVZIIJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


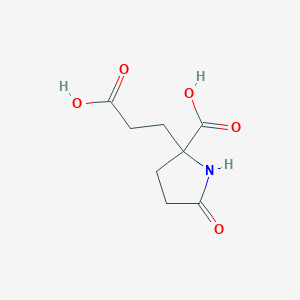
![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)

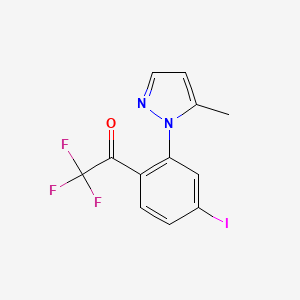
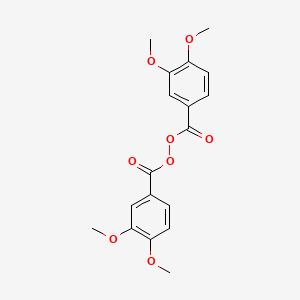

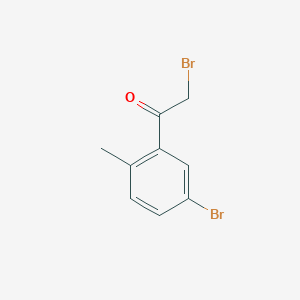
![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)
![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)
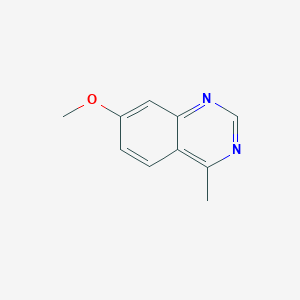
![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)

![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)

